molecular formula C21H20FNO3 B14991721 2-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-ethoxy-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B14991721
M. Wt: 353.4 g/mol
InChI Key: GNKKDQXXLHFKLD-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with ethoxy, fluorophenyl, and furan substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the fluorophenyl and furan groups are added via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and are carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of substituted benzamides.

Scientific Research Applications

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-[(4-fluorophenyl)methyl]morpholin-2-ylmethylbenzamide
  • N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide

Uniqueness

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethoxy-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO3/c1-2-25-20-8-4-3-7-19(20)21(24)23(15-18-6-5-13-26-18)14-16-9-11-17(22)12-10-16/h3-13H,2,14-15H2,1H3

InChI Key

GNKKDQXXLHFKLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

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